molecular formula C19H22N2O5 B2627764 Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate CAS No. 952986-95-7

Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2627764
CAS No.: 952986-95-7
M. Wt: 358.394
InChI Key: BGAYGFKJZBWEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound characterized by a piperidine core substituted with a methyl carboxylate group at the 4-position and a 2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl moiety at the 1-position. Its synthesis typically involves multi-step reactions, including cyclization, acetylation, and esterification.

Properties

IUPAC Name

methyl 1-[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-24-16-5-3-13(4-6-16)17-11-15(20-26-17)12-18(22)21-9-7-14(8-10-21)19(23)25-2/h3-6,11,14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAYGFKJZBWEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution.

    Formation of Piperidine Ring: The piperidine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Final Coupling: The final step involves coupling the isoxazole and piperidine intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the isoxazole ring, converting it to an isoxazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing isoxazole and piperidine moieties exhibit significant antimicrobial properties. Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate has shown promising results against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that similar compounds can inhibit bacterial growth with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Isoxazole derivatives have been studied for their ability to modulate cancer cell signaling pathways. For instance, compounds with similar frameworks have been reported to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation . The specific mechanism by which this compound exerts its effects on tumor cells remains an area of active research.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of isoxazole derivatives, this compound was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study: Antitumor Properties

Another study focused on the antitumor properties of similar piperidine derivatives revealed that compounds with an isoxazole moiety showed significant cytotoxicity against various cancer cell lines. The study suggested that these compounds could disrupt cellular processes essential for tumor growth and survival . Further investigations into this compound could yield insights into its specific mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can interact with active sites of enzymes, inhibiting their function. The piperidine ring can interact with receptors in the nervous system, modulating their activity.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges : The target compound’s synthesis requires precise control during isoxazole cyclization to avoid regioisomeric byproducts. This is less problematic in the phenyl analogue due to simpler substitution patterns .
  • Biological Gaps: No direct comparative in vivo studies exist for these compounds. The 4-methoxy derivative’s metabolic stability remains unverified experimentally.

Biological Activity

Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities. Isoxazole derivatives, including this compound, have been reported to exhibit various pharmacological effects, such as anti-inflammatory, analgesic, and anti-tubercular properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a piperidine ring and an isoxazole moiety. The presence of the methoxyphenyl group is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.30 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anti-Tubercular Activity

Research has shown that isoxazole derivatives possess anti-tubercular properties. A study evaluated several isoxazole-based compounds against Mycobacterium tuberculosis strains H37Rv and DKU 156. Among these compounds, derivatives similar to this compound demonstrated promising Minimum Inhibitory Concentration (MIC) values, indicating their potential effectiveness against tuberculosis.

Table 1: Anti-Tubercular Activity of Isoxazole Derivatives

CompoundMIC (µg/mL) H37RvMIC (µg/mL) DKU 156
Compound A1.252.5
Compound B>10>10
Compound C55
Compound D0.6251.25

The compounds exhibited varying levels of activity, with some showing efficacy comparable to standard treatments such as Isoniazid .

Anti-Inflammatory and Analgesic Properties

Isoxazole derivatives are known for their anti-inflammatory effects. Studies have indicated that modifications in the isoxazole structure can enhance these properties. For instance, certain derivatives have been shown to inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Anticancer Activity

Emerging research highlights the anticancer potential of isoxazole-containing compounds. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several new isoxazole derivatives and evaluated their biological activities. Among them, a derivative similar to this compound showed significant inhibition against cancer cell lines, with IC50 values indicating potent activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have suggested that the compound interacts effectively with specific biological targets involved in inflammation and cancer pathways. These studies provide insights into the binding affinities and interactions that facilitate its biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate, and how can reaction conditions be optimized for scalability?

  • Methodology :

  • Step 1 : Start with the condensation of 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid with piperidine-4-carboxylate derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions. Monitor reaction progress via TLC or LC-MS .
  • Step 2 : Optimize solvent systems (e.g., DMF or DCM) and temperature (20–40°C) to balance yield and purity. For scale-up, replace batch reactors with flow chemistry setups to enhance reproducibility .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterize intermediates using 1^1H/13^{13}C NMR and HRMS .

Q. How should researchers validate the structural integrity of this compound, particularly when resolving ambiguities in spectroscopic data?

  • Methodology :

  • NMR Analysis : Compare experimental 1^1H NMR chemical shifts with computational predictions (DFT-based tools like Gaussian) to confirm stereochemistry and substituent positions. Pay attention to coupling constants for piperidine ring conformation .
  • LC-MS/MS : Use high-resolution mass spectrometry to rule out isobaric impurities. For example, distinguish between acetylated vs. non-acetylated intermediates using fragmentation patterns .
  • X-ray Crystallography : If crystalline derivatives are obtainable, resolve ambiguities in isoxazole-piperidine connectivity via single-crystal X-ray diffraction .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and computational docking predictions for this compound?

  • Methodology :

  • Hypothesis Testing : If docking suggests strong binding to a kinase target but in vitro assays show weak inhibition, evaluate:
  • Membrane permeability : Measure logP (experimental or calculated) and use Caco-2 cell assays to assess passive diffusion .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. Adjust the 4-methoxyphenyl group to reduce CYP-mediated oxidation .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Q. How can researchers design robust HPLC/UV methods for quantifying this compound in complex biological matrices (e.g., plasma)?

  • Methodology :

  • Column Selection : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 20% B to 90% B over 15 min .
  • Sample Preparation : Precipitate proteins from plasma with acetonitrile (1:3 v/v), centrifuge, and filter (0.22 µm). Validate recovery rates (≥85%) and matrix effects (<15% ion suppression) .
  • Detection : Set UV wavelength to 254 nm (isoxazole absorption maxima). For trace quantification, switch to MS detection in SIM mode (m/z 400–450) .

Q. What experimental approaches mitigate instability of the acetyl-piperidine linkage under physiological pH conditions?

  • Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC and identify byproducts (e.g., free piperidine via ninhydrin test) .
  • Structural Modifications : Replace the acetyl group with a more stable bioisostere (e.g., trifluoroacetyl or carbamate) and compare hydrolysis rates .
  • Formulation : Encapsulate in PEGylated liposomes to shield the labile moiety from aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.